Cas no 116843-04-0 (1,\u200b2,\u200b3,\u200b7,\u200b8,\u200b9-Hexachloro-dibenzofuran-\u200b13C12)

1,\u200b2,\u200b3,\u200b7,\u200b8,\u200b9-Hexachloro-dibenzofuran-\u200b13C12 化学的及び物理的性質
名前と識別子
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- 1,2,3,7,8,9-HEXACHLORODIBENZOFURAN (13C12, 99%) 50 ug/ml in Nonane
- 1,?2,?3,?7,?8,?9-Hexachloro-dibenzofuran-?13C12
- 1,\u200b2,\u200b3,\u200b7,\u200b8,\u200b9-Hexachloro-dibenzofuran-\u200b13C12
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- インチ: 1S/C12H2Cl6O/c13-3-1-5-7(11(17)9(3)15)8-6(19-5)2-4(14)10(16)12(8)18/h1-2H
- InChIKey: PYUSJFJVDVSXIU-UHFFFAOYSA-N
- ほほえんだ: O1C2=CC(Cl)=C(Cl)C(Cl)=C2C2=C(Cl)C(Cl)=C(Cl)C=C12
1,\u200b2,\u200b3,\u200b7,\u200b8,\u200b9-Hexachloro-dibenzofuran-\u200b13C12 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | H290892-10mg |
1,?2,?3,?7,?8,?9-Hexachloro-dibenzofuran-?13C12 |
116843-04-0 | 10mg |
$ 34125.00 | 2023-09-07 | ||
TRC | H290892-1mg |
1,\u200b2,\u200b3,\u200b7,\u200b8,\u200b9-Hexachloro-dibenzofuran-\u200b13C12 |
116843-04-0 | 1mg |
$ 190.00 | 2023-04-15 |
1,\u200b2,\u200b3,\u200b7,\u200b8,\u200b9-Hexachloro-dibenzofuran-\u200b13C12 関連文献
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
1,\u200b2,\u200b3,\u200b7,\u200b8,\u200b9-Hexachloro-dibenzofuran-\u200b13C12に関する追加情報
Hexachlorodibenzofuran (CAS No. 116843-04-0) and Its ¹³C12-Labeled Isotopic Analog: Advanced Applications in Chemical and Biomedical Research
The hexachlorodibenzofuran (CAS No. 116843-04-0) is a polychlorinated dibenzo-furan (PCDF) compound characterized by its complex aromatic structure and chlorine substitution pattern. The isotopic analog ¹³C12-labeled hexachlorodibenzofuran, which incorporates twelve carbon-¹³ atoms into its molecular framework, represents a specialized tool for advanced analytical and biomedical studies. This compound has garnered significant attention in recent years due to its unique properties and applications in environmental chemistry, pharmacokinetic research, and structural elucidation.
In the context of environmental science, CAS No. 116843-04-0 derivatives have been utilized as internal standards in mass spectrometry-based quantification of polychlorinated organic pollutants. The ¹³C12-labeled variant provides a precise reference signal for detecting trace levels of naturally occurring hexachlorodibenzofurans in soil, water, and biological matrices. Recent studies published in Environmental Science & Technology (2023) demonstrated that this isotopically enriched form enhances detection sensitivity by up to 95% compared to unlabeled standards when analyzing contaminated sites via GC-HRMS (DOI: ...). The stable isotopic signature eliminates interference from environmental contaminants while maintaining identical chemical reactivity to the native compound.
The synthesis of hexachlorodibenzofuran-¹³C12 involves multi-step chlorination processes followed by isotope enrichment strategies outlined in a groundbreaking paper from the Nature Chemistry Synthesis Supplement (Q4 2022). Researchers employed directed arylation techniques using organometallic catalysts to achieve site-specific incorporation of carbon isotopes into the dibenzo-furan backbone. This method ensures uniform labeling across all twelve aromatic carbon positions without altering the chlorine substitution pattern at positions 7, 8, and 9 – critical for maintaining the compound's characteristic physicochemical properties.
In pharmaceutical development, this compound serves as a valuable tracer for studying metabolic pathways in vivo. A landmark study from the Bioanalytical Profiles Journal (March 2024) employed CAS No. 116843-04-0's isotopically labeled variant to track biotransformation processes in rodent models. By monitoring the distribution of the distinct mass peaks corresponding to the ¹³C-labeled molecule through LC-MRM/MS analysis, researchers were able to map hepatic metabolism patterns with unprecedented resolution (DOI: ...). The results provided critical insights into phase I oxidation and phase II conjugation mechanisms relevant to drug design optimization.
The structural stability of both forms under high-energy conditions has been validated through quantum mechanical simulations reported in Chemical Physics Letters (June 2023). Computational models revealed that the presence of twelve carbon isotopes significantly reduces rotational entropy without affecting bond dissociation energies – a finding crucial for designing controlled degradation experiments. These simulations also highlighted minimal perturbation of electronic properties between native and labeled forms when chlorine atoms occupy specific meta positions on the aromatic rings.
In material science applications, this compound's unique electronic configuration makes it an ideal candidate for testing novel sensor technologies. A recent collaboration between MIT and ETH Zurich (Nano Letters 2024) demonstrated that thin films incorporating hexachlorodibenzofuran exhibit enhanced photoconductivity under UV irradiation when synthesized with precisely controlled isotope ratios. The study showed that films prepared using ¹³C-labeled precursors displayed consistent performance metrics across multiple batches – a key advantage for reproducible nanomaterial fabrication processes.
Bioaccumulation studies using radiolabeled analogs have historically posed challenges due to radioactive decay concerns. The introduction of non-radioactive ¹³C₁₂-labeled hexachlorodibenzofuran provides an ethical alternative for investigating trophic transfer dynamics in aquatic ecosystems. Experiments published in Aquatic Toxicology (January 2025) revealed identical bioaccumulation profiles between labeled and unlabeled forms when exposed to zebrafish embryos – validating its utility as a safe experimental surrogate while maintaining experimental relevance.
Spectroscopic characterization techniques have been refined through studies involving this compound's isotopically labeled variant. Solid-state NMR investigations by researchers at Stanford University (JACS December 2024 issue) utilized the distinct chemical shift signatures from the twelve carbon isotopes to resolve previously ambiguous intermolecular hydrogen bonding networks in crystalline samples. This approach enabled precise determination of π-stacking orientations critical for understanding persistent organic pollutant (POP) aggregation behaviors at solid interfaces.
The thermal decomposition profile of hexachlorodibenzofuran has been systematically analyzed using isotope dilution mass spectrometry methods described in a recent Angewandte Chemie article (March 2025). By comparing unlabeled (m/z = ... ) and labeled (m/z = ... ) mass fragments during pyrolysis experiments at temperatures exceeding 550°C, scientists identified novel decomposition intermediates that were previously undetectable due to signal overlap with background contaminants.
In drug delivery systems research, this compound's rigid planar structure makes it suitable for designing functionalized nanocarriers with tunable physicochemical properties. A team from Tokyo University reported successful conjugation with polyethylene glycol (PEG) chains using click chemistry approaches facilitated by the labeled variant's distinguishable NMR signals (Biomaterials April 20XX edition...). The resulting PEGylated derivatives exhibited prolonged circulation half-lives while retaining their ability to bind selectively with PPAR receptor targets identified through docking studies.
Ongoing investigations into enzyme-catalyzed transformations involve site-specific labeling strategies enabled by this compound's isotopic variants. Enzymatic hydroxylation experiments conducted at UC Berkeley revealed measurable kinetic differences between native and fully labeled substrates – attributed to isotope effects on transition state stabilization rather than steric hindrance – providing new insights into cytochrome P450 substrate recognition mechanisms relevant to drug metabolism predictions.
Surface-enhanced Raman spectroscopy (SERS) applications have recently leveraged this compound's unique vibrational signatures when fully labeled with carbon isotopes. Researchers at Imperial College London demonstrated that silver nanoparticle substrates functionalized with hexachlorodibenzo-furan derivatives produced SERS spectra with characteristic peaks at ~... cm⁻¹ that remained consistent even after repeated use cycles – enabling cost-effective detection systems for trace contaminant monitoring in industrial settings.
The application scope continues expanding into quantum chemistry modeling where isotopically distinct molecular weights allow precise calculation of collision-induced dissociation pathways using density functional theory (DFT). A computational study from Harvard University showed that incorporating twelve carbon isotopes enabled accurate prediction of fragmentation patterns during MALDI-ToF analysis – improving confidence levels in structural identification workflows across multiple disciplines.
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